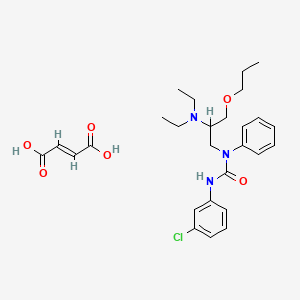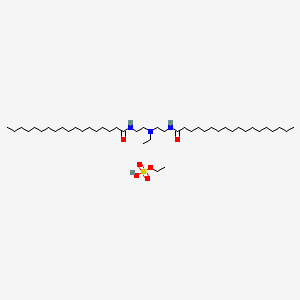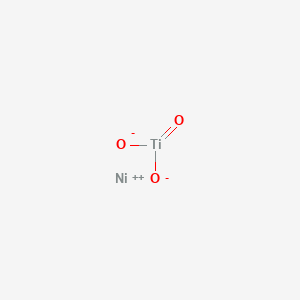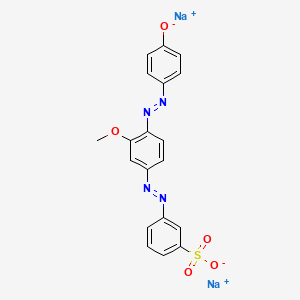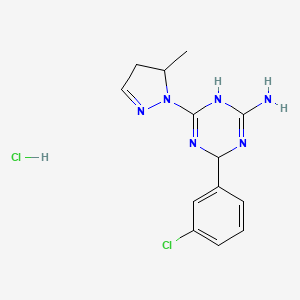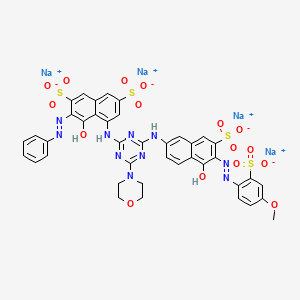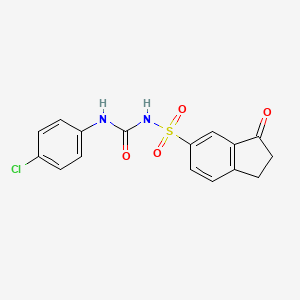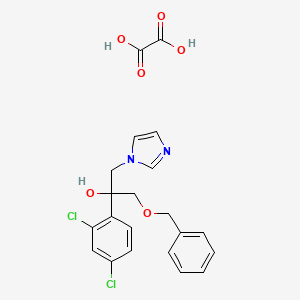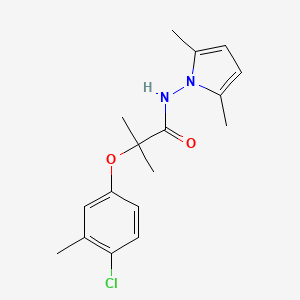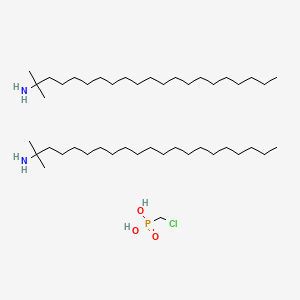
Chloromethylphosphonic acid;2-methylhenicosan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Chloromethyl)phosphonic acid, C22-tert-alkylamine salt (1:2) is a complex organic compound that is not naturally produced in the environment. It is a salt formed by the combination of (chloromethyl)phosphonic acid and C22-tert-alkylamine in a 1:2 ratio. This compound is known for its persistence, bioaccumulation potential, and inherent toxicity to non-human organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (chloromethyl)phosphonic acid, C22-tert-alkylamine salt (1:2) typically involves the reaction of (chloromethyl)phosphonic acid with C22-tert-alkylamine. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired salt. The specific details of the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis processes. The production methods are designed to ensure high yield and purity of the final product. The compound is often produced in batch processes, where the reactants are mixed in large reactors under controlled conditions. The final product is then purified and isolated using techniques such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
(Chloromethyl)phosphonic acid, C22-tert-alkylamine salt (1:2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the compound into lower oxidation states.
Substitution: The chloromethyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the chloromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce phosphonic acid derivatives, while substitution reactions can yield various substituted phosphonic acids .
Scientific Research Applications
(Chloromethyl)phosphonic acid, C22-tert-alkylamine salt (1:2) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its toxicity and bioaccumulation.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used as a lubricant and additive in various industrial applications.
Mechanism of Action
The mechanism of action of (chloromethyl)phosphonic acid, C22-tert-alkylamine salt (1:2) involves its interaction with molecular targets in biological systems. The compound dissociates in water to form a positively charged alkyl amine and a negatively charged phosphonic acid counterion. The alkyl amine is expected to degrade relatively quickly in air but is persistent in water, soil, and sediment. The phosphonic acid counterion is persistent in air but not likely to persist in water, soil, and sediment. These components can interact with various molecular targets, leading to their observed effects .
Comparison with Similar Compounds
Similar Compounds
Amines, C18-22-tert-alkyl, (chloromethyl)phosphonates (21): Similar in structure but with a different ratio of components.
Monochloromethyl phosphonic acid, tert C18-C22 alkyl amine salt: Another related compound with similar properties.
Uniqueness
(Chloromethyl)phosphonic acid, C22-tert-alkylamine salt (1:2) is unique due to its specific ratio of components and its distinct chemical and physical properties. Its persistence in different environmental media and its potential for bioaccumulation make it a compound of interest for various scientific and industrial applications .
Properties
CAS No. |
74512-24-6 |
|---|---|
Molecular Formula |
C45H98ClN2O3P |
Molecular Weight |
781.7 g/mol |
IUPAC Name |
chloromethylphosphonic acid;2-methylhenicosan-2-amine |
InChI |
InChI=1S/2C22H47N.CH4ClO3P/c2*1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)23;2-1-6(3,4)5/h2*4-21,23H2,1-3H3;1H2,(H2,3,4,5) |
InChI Key |
TYCWIDOEHBNWLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(C)(C)N.CCCCCCCCCCCCCCCCCCCC(C)(C)N.C(P(=O)(O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



